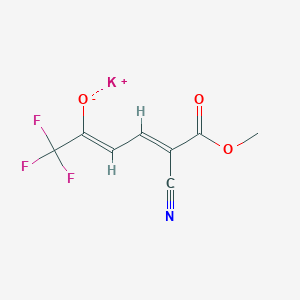

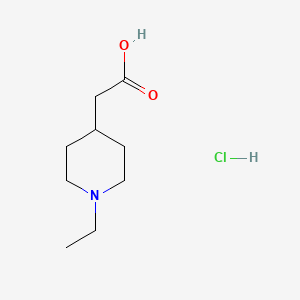

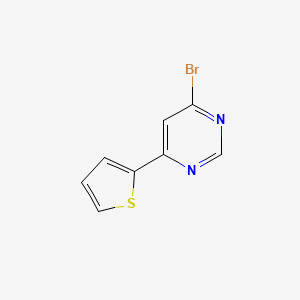

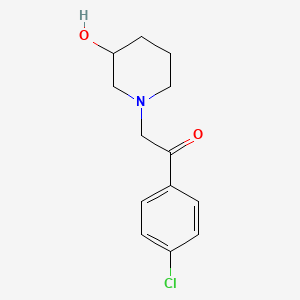

![molecular formula C14H16ClF3N2O2 B1463177 Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate CAS No. 1242267-96-4](/img/structure/B1463177.png)

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate

Übersicht

Beschreibung

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate is a chemical compound with the molecular formula C16H17ClF3N3O3 . It is a solid substance with a melting point between 75 - 77 degrees Celsius . This compound is related to pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 75 - 77 degrees Celsius . It has a molecular weight of 391.78 .Wissenschaftliche Forschungsanwendungen

Agrochemicals

- Application Summary : This compound is used in the synthesis of agrochemicals, particularly as a key structural motif in active ingredients for crop protection .

- Methods : Synthesis involves vapor-phase reactions and other chemical processes to incorporate the trifluoromethylpyridine moiety into various agrochemical compounds .

- Results : The introduction of this moiety has led to the development of over 20 new agrochemicals with ISO common names, demonstrating significant pest control efficacy .

Pharmaceutical Drug Development

- Application Summary : The trifluoromethyl group in this compound contributes to the development of drugs with improved potency and pharmacokinetic properties .

- Methods : Drug design and synthesis procedures are tailored to incorporate the trifluoromethyl group, enhancing interactions with biological targets .

- Results : Several FDA-approved drugs feature this group, showing enhanced efficacy in treating various diseases due to the unique properties of the fluorine atom .

Chemical Synthesis

- Results : The use of this intermediate has enabled the synthesis of a variety of biologically active molecules, as indicated by the breadth of related research papers and technical documents .

Veterinary Medicine

- Application Summary : This compound is used in the development of veterinary drugs, leveraging the unique properties of the trifluoromethyl group to enhance therapeutic efficacy .

- Methods : Similar to human pharmaceuticals, veterinary drug development involves the synthesis of compounds that include the trifluoromethylpyridine moiety for improved drug properties .

- Results : The incorporation of this group has led to the approval of two veterinary products, with several candidates currently undergoing clinical trials .

Functional Materials

- Application Summary : The compound is used in the development of advanced functional materials, which include electronics and coatings that require specific physicochemical properties .

- Methods : The synthesis of these materials often involves complex chemical reactions where the compound serves as a key intermediate or building block .

- Results : The resulting materials exhibit unique properties such as enhanced electrical conductivity or resistance to environmental degradation .

Organic Electronics

- Application Summary : This compound contributes to the synthesis of organic electronic materials, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

- Methods : Organic synthesis techniques are applied to create semiconducting or conductive materials where the compound imparts desired electronic properties .

- Results : The use of this compound in organic electronics has led to improvements in device performance, although specific performance metrics are not detailed in the search results .

Biomedical Research

- Application Summary : The compound’s derivatives are investigated for their potential in various biomedical applications, including as imaging agents or in drug delivery systems .

- Methods : Research involves chemical modification of the compound to produce derivatives that can be used in biomedical imaging or targeted drug delivery .

- Results : Preliminary studies indicate that these derivatives can enhance imaging contrast or improve drug delivery efficiency, but detailed quantitative data is not provided in the search results .

Enzyme Inhibition

- Application Summary : Derivatives of the compound are studied for their role as enzyme inhibitors, which can lead to the development of new treatments for diseases .

- Methods : The compound is used to synthesize inhibitors that target specific enzymes, with the trifluoromethyl group playing a crucial role in binding affinity .

- Results : Some derivatives have shown promise in inhibiting enzymes involved in disease pathways, though comprehensive clinical data is not available in the search results .

Antifibrotic Therapies

- Application Summary : The compound is part of research into antifibrotic therapies, which aim to prevent or reduce tissue scarring in conditions like liver fibrosis .

- Methods : It is used to create molecules that can modulate the activity of cells responsible for fibrosis, such as hepatic stellate cells .

- Results : Early research suggests that these molecules can reduce collagen deposition and fibrosis in animal models, but further studies are needed to confirm efficacy .

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-4-3-5-20(8-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZXUDDFVSTYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101144555 | |

| Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate | |

CAS RN |

1242267-96-4 | |

| Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101144555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.